1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine
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Overview
Description
1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 2-chlorobenzoyl group and a 2-methylpropanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-chlorobenzoyl Group: This step involves the acylation of the piperidine ring using 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the 2-methylpropanesulfonyl Group: The final step involves the sulfonylation of the piperidine ring using 2-methylpropanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzoyl)piperidine: Lacks the 2-methylpropanesulfonyl group.
4-(2-methylpropanesulfonyl)piperidine: Lacks the 2-chlorobenzoyl group.
1-benzoyl-4-(2-methylpropanesulfonyl)piperidine: Lacks the chlorine atom on the benzoyl group.
Uniqueness
1-(2-chlorobenzoyl)-4-(2-methylpropanesulfonyl)piperidine is unique due to the presence of both the 2-chlorobenzoyl and 2-methylpropanesulfonyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c1-12(2)11-22(20,21)13-7-9-18(10-8-13)16(19)14-5-3-4-6-15(14)17/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSRRNYQZXDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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